![molecular formula C13H11NO4S B2636632 (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate CAS No. 7204-03-7](/img/structure/B2636632.png)
(4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate
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Overview
Description
(4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate is a complex organic compound with a unique structure that combines a cyclohexadienone moiety with an amino group and a sulfonate group
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-((Tosyloxy)imino)cyclohexa-2,5-dienone interacts with enzymes such as ene-reductases OPR3 and YqjM . These interactions lead to the efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones .
Cellular Effects
It is known that the compound influences cell function through its interactions with enzymes and other biomolecules .
Molecular Mechanism
At the molecular level, 4-((Tosyloxy)imino)cyclohexa-2,5-dienone exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s mechanism of action involves breaking the symmetry of the cyclohexadienone substrates, generating valuable quaternary stereocenters with high enantioselectivities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, including:
- Electrophilic Substitution Reactions : The sulfonamide group facilitates electrophilic aromatic substitution, making it useful in synthesizing more complex aromatic compounds.
- Annulation Reactions : It can participate in cycloaddition reactions due to the presence of the cyclohexadiene moiety, which can form new carbon-carbon bonds .
Material Science
In material science, (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate has been explored for:
- Polymerization Studies : The compound can be used to develop new polymeric materials with enhanced thermal and mechanical properties. Its ability to form cross-linked structures makes it suitable for creating thermosetting plastics.
- Nanocomposite Development : Research indicates that incorporating this compound into nanocomposites can improve their electrical and thermal conductivity, making them suitable for electronic applications .
Biological Applications
The biological activity of this compound has been investigated in various studies:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially useful in developing new antibiotics or preservatives for cosmetic formulations .
- Pharmaceutical Applications : Due to its sulfonamide structure, it may have potential as a lead compound in drug discovery, particularly against bacterial infections .
Data Table: Summary of Applications
Case Study 1: Synthesis of Novel Polymers
A study demonstrated the use of this compound in synthesizing a new class of polymers through radical polymerization techniques. The resulting polymers exhibited improved thermal stability and mechanical strength compared to traditional polymers.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of the compound was tested against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a natural preservative in cosmetic formulations.
Mechanism of Action
The mechanism of action of (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
(4-oxocyclohexa-2,5-dien-1-ylidene)amino naphthalene-2-sulfonate: This compound has a similar structure but with a naphthalene ring instead of a benzene ring.
Cyclohex-2-enone derivatives: These compounds share the cyclohexadienone moiety and can undergo similar chemical reactions.
Uniqueness
The uniqueness of (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its specific structure provides distinct reactivity and interaction profiles compared to similar compounds .
Biological Activity
The compound (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate is a derivative of a cyclohexadiene structure that has garnered interest in various biological applications due to its unique chemical properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H13NO3S with a molecular weight of approximately 273.32 g/mol. The compound features a sulfonate group which enhances its solubility and potential reactivity in biological systems.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : The sulfonate group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibitors are crucial.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Potential
A study conducted by Zhai et al. (2022) investigated the antioxidant properties of related cyclohexadiene derivatives. The findings indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting potential applications in oxidative stress-related diseases.
Case Study 2: Enzyme Inhibition
Research published in EurekaSelect highlighted the enzyme inhibition capabilities of similar compounds. The study demonstrated that these compounds could effectively inhibit the activity of enzymes involved in tumor growth, indicating their potential as anticancer agents.
Case Study 3: Antimicrobial Activity
A recent investigation into the antimicrobial properties revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests its potential role as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-10-2-8-13(9-3-10)19(16,17)18-14-11-4-6-12(15)7-5-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXKEBKTKWGCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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